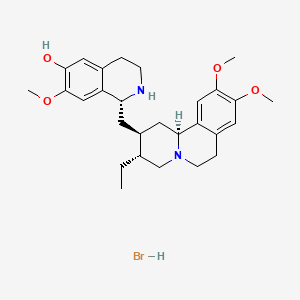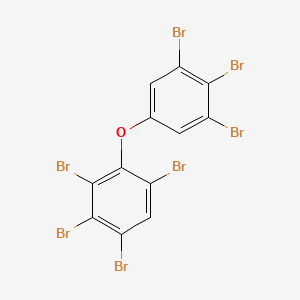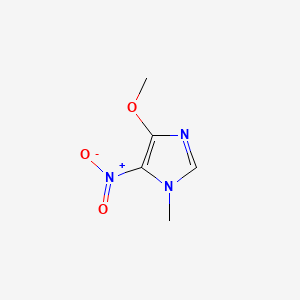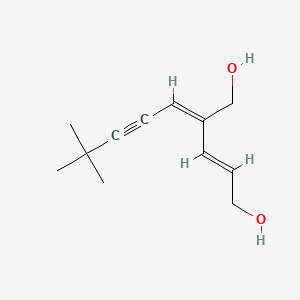
盐酸蛇根碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cephaeline Hydrobromide is a natural alkaloid extracted from the roots of the Cephaelis ipecacuanha plant. It has been traditionally used as an emetic and expectorant in medicine. Recently, it has garnered attention for its potential therapeutic applications in various fields of research, including medical and industrial applications.
科学研究应用
Cephaeline Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It has been investigated for its potential therapeutic effects, including its use as an antitussive and in the treatment of respiratory conditions like sinusitis and bronchitis.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
作用机制
Target of Action
Cephaeline Hydrobromide, an alkaloid, primarily targets the eukaryotic ribosome . The eukaryotic ribosome plays a crucial role in protein synthesis, making it a significant target for cephaeline.
Mode of Action
Cephaeline Hydrobromide interacts with its target by binding to the E-tRNA binding site on the small subunit of the eukaryotic ribosome . This interaction inhibits the translocation process, a critical step in protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Cephaeline Hydrobromide is the protein synthesis pathway . By binding to the eukaryotic ribosome, it inhibits the translocation process, thereby disrupting protein synthesis .
Pharmacokinetics
The maximum plasma radioactivity levels of tritium-labeled cephaeline were reached at 2.00-3.33 hours following oral dosing . The absorption rate of cephaeline was estimated to be approximately 70% based on the data obtained from excretion studies . The cumulative biliary excretion of radioactivity was 57.5% at 48 hours . The cumulative urinary and fecal excretion of radioactivity was 16.5% and 29.1%, respectively, of the dose at 48 hours following dosing .
Result of Action
The binding of Cephaeline Hydrobromide to the eukaryotic ribosome results in the inhibition of the translocation process, disrupting protein synthesis . This disruption can lead to the death of the cell, providing a mechanism for its antimicrobial and antiprotozoal effects .
Action Environment
Cephaeline Hydrobromide is an alkaloid that is found in Cephaelis ipecacuanha and other plant species including Psychotria acuminata . The environment in which these plants grow could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Cephaeline Hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the cytochrome P450 isoforms CYP2D6 and CYP3A4, with inhibition constants (K_i) of 54 and 355 μM, respectively . This inhibition affects the metabolism of other compounds processed by these enzymes. Additionally, Cephaeline Hydrobromide reduces the expression of the Zika virus NS1 protein in HEK293 cells and decreases viral titer in Zika virus-infected SNB-19 cells . These interactions highlight the compound’s potential in antiviral therapies.
Cellular Effects
Cephaeline Hydrobromide exerts various effects on different cell types and cellular processes. It has been shown to induce histone H3 acetylation and inhibit the viability of mucoepidermoid carcinoma cancer stem cells . This compound also promotes ferroptosis, a form of regulated cell death, by targeting the NRF2 pathway in lung cancer cells . Furthermore, Cephaeline Hydrobromide influences cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of Cephaeline Hydrobromide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Cephaeline Hydrobromide binds to the E-tRNA binding site on the small subunit of the eukaryotic ribosome, forming a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11 . This binding inhibits ribosomal translocation, thereby affecting protein synthesis. Additionally, Cephaeline Hydrobromide inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cephaeline Hydrobromide change over time. The compound is relatively stable, but its degradation products can influence its biological activity. Long-term studies have shown that Cephaeline Hydrobromide maintains its antiviral and anticancer properties over extended periods . The stability and degradation of the compound can vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
The effects of Cephaeline Hydrobromide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing viral load and inhibiting tumor growth . At higher doses, Cephaeline Hydrobromide can induce toxic effects, including emesis and respiratory distress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
Cephaeline Hydrobromide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which convert it into various metabolites, including 9-O-demethylemetine and 10-O-demethylemetine . These metabolic transformations affect the compound’s bioavailability and activity. Additionally, Cephaeline Hydrobromide can inhibit the metabolism of other drugs processed by these enzymes, leading to potential drug-drug interactions.
Transport and Distribution
Cephaeline Hydrobromide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound accumulates in specific tissues, such as the liver and lungs, where it exerts its biological effects . The distribution of Cephaeline Hydrobromide within the body can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of Cephaeline Hydrobromide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular components . Additionally, Cephaeline Hydrobromide can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns affect the compound’s ability to modulate cellular processes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: Cephaeline Hydrobromide can be synthesized through the methylation of cephaeline. The process involves dissolving cephaeline in methanol and reacting it with hydrobromic acid to form Cephaeline Hydrobromide .
Industrial Production Methods: In industrial settings, Cephaeline Hydrobromide is typically produced by extracting cephaeline from the Cephaelis ipecacuanha plant roots, followed by its methylation and subsequent reaction with hydrobromic acid. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Cephaeline Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cephaeline Hydrobromide, which can have different pharmacological properties .
相似化合物的比较
Emetine Hydrochloride: Another alkaloid derived from the same plant, used for similar medicinal purposes.
Cephaeline Hydrochloride: A closely related compound with similar pharmacological properties.
Comparison: Cephaeline Hydrobromide is unique in its specific binding interactions and its potential therapeutic applications. While Emetine Hydrochloride and Cephaeline Hydrochloride share similar uses, Cephaeline Hydrobromide’s distinct molecular interactions make it a valuable compound for targeted research and therapeutic applications .
属性
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H/t17-,20-,23+,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMINJYRRSNHIAA-QJAXAJGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene](/img/structure/B569663.png)
![N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine](/img/structure/B569664.png)


![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)
![4-Oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,7-oxo-,(R)-(9CI)](/img/new.no-structure.jpg)

![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)




